

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)benzohydrazide

Cat. No.: B061206

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **2-(Trifluoromethoxy)benzohydrazide**, detailing its commercial availability, synthesis, and potential areas of biological investigation.

Chemical Identity and Properties

2-(Trifluoromethoxy)benzohydrazide is a fluorinated aromatic hydrazide with the chemical formula $C_8H_7F_3N_2O_2$. Its chemical structure is characterized by a benzene ring substituted with a trifluoromethoxy group and a hydrazide group at positions 2 and 1, respectively.

Property	Value
CAS Number	175277-19-7
Molecular Formula	$C_8H_7F_3N_2O_2$
Molecular Weight	220.15 g/mol

Commercial Availability and Suppliers

While not as widely available as some analogous compounds, **2-(Trifluoromethoxy)benzohydrazide** is offered by specialized chemical suppliers. Researchers

can procure this compound for laboratory and research purposes.

Supplier	Catalog Number	Purity	Available Quantities
Santa Cruz Biotechnology	sc-212781	>98%	Inquire

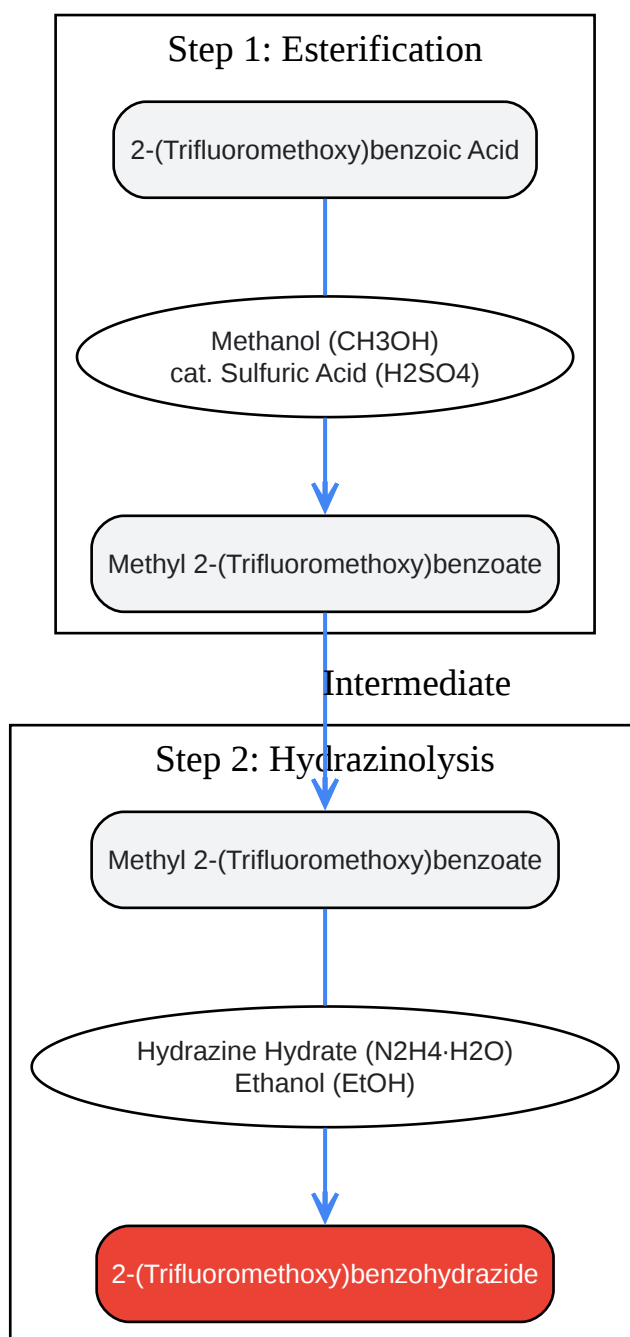
Additionally, the primary starting material for its synthesis, 2-(Trifluoromethoxy)benzoic acid (CAS: 1979-29-9), is commercially available from several suppliers, including Sigma-Aldrich, Combi-Blocks, and Apollo Scientific. The key reagent, hydrazine hydrate, is also readily available from major chemical suppliers such as Arkema and RXCHEMICALS.[\[1\]](#)

Synthesis of 2-(Trifluoromethoxy)benzohydrazide

The synthesis of **2-(Trifluoromethoxy)benzohydrazide** can be achieved through the reaction of 2-(Trifluoromethoxy)benzoic acid or its corresponding ester with hydrazine hydrate. Detailed experimental protocols for this specific conversion are not readily available in published literature; however, a reliable synthesis can be adapted from well-established general procedures for the preparation of benzohydrazides.

Two-Step Synthesis from Carboxylic Acid

A common and effective method involves a two-step process starting from the carboxylic acid. The first step is the esterification of the benzoic acid derivative, followed by hydrazinolysis of the resulting ester.



[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **2-(Trifluoromethoxy)benzohydrazide**.

Experimental Protocol (Adapted):

Step 1: Synthesis of Methyl 2-(Trifluoromethoxy)benzoate

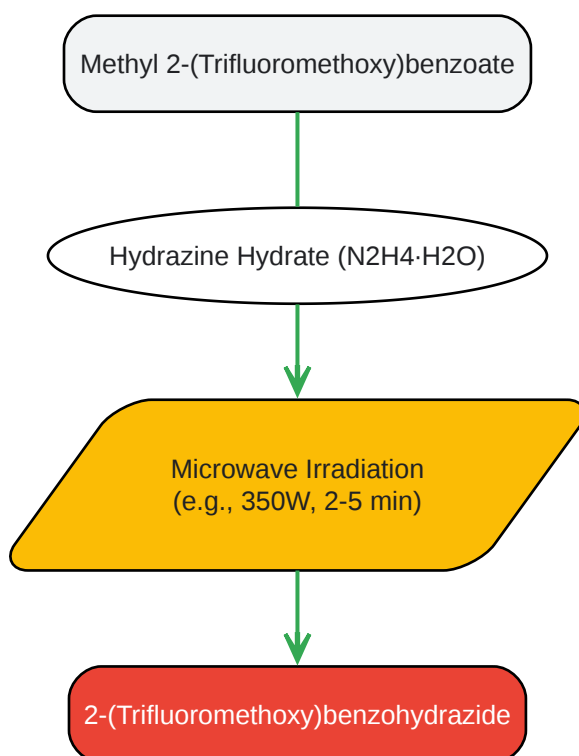
- To a solution of 2-(Trifluoromethoxy)benzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-(Trifluoromethoxy)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of **2-(Trifluoromethoxy)benzohydrazide**

- Dissolve the crude Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) in ethanol (10-20 volumes).
- Add an excess of hydrazine hydrate (e.g., 3-5 eq).
- Heat the reaction mixture to reflux for several hours, monitoring by TLC.
- After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
- If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2-(Trifluoromethoxy)benzohydrazide**.

Alternative Microwave-Assisted Synthesis

For a more rapid synthesis, a microwave-assisted method can be employed for the hydrazinolysis step.



[Click to download full resolution via product page](#)

Caption: Microwave-assisted synthesis of the target compound.

Experimental Protocol (Adapted):

- In a microwave-safe vessel, combine Methyl 2-(Trifluoromethoxy)benzoate (1.0 eq) and hydrazine hydrate (3-5 eq). A small amount of a high-boiling point solvent like ethanol can be added.
- Subject the mixture to microwave irradiation (e.g., at 350 W) for a short period (typically 2-5 minutes).
- Monitor the reaction by TLC.
- After completion, cool the mixture, and the product can be isolated by filtration if it precipitates, or by extraction and subsequent recrystallization.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and mechanism of action of **2-(Trifluoromethoxy)benzohydrazide**. However, the broader class of benzohydrazide derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Notably, structurally similar compounds, such as 4-(Trifluoromethyl)benzohydrazide and its derivatives, have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are relevant targets in the context of neurodegenerative diseases like Alzheimer's disease. Studies have shown that some N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides exhibit moderate inhibition of both AChE and BuChE.

Given the structural similarity, it is plausible that **2-(Trifluoromethoxy)benzohydrazide** could exhibit similar enzyme inhibitory activities. The trifluoromethoxy group, while electronically similar to the trifluoromethyl group, has distinct steric and lipophilic properties that could influence its binding to biological targets. Therefore, screening **2-(Trifluoromethoxy)benzohydrazide** against a panel of enzymes, particularly cholinesterases and other hydrolases, could be a promising area of investigation.

As no specific signaling pathways have been elucidated for **2-(Trifluoromethoxy)benzohydrazide**, a diagrammatic representation of its mechanism of action cannot be provided at this time. Researchers are encouraged to explore its biological effects to uncover its potential therapeutic applications.

Conclusion

2-(Trifluoromethoxy)benzohydrazide is a commercially available compound that can also be synthesized through straightforward and adaptable chemical methods. While its specific biological activities remain to be thoroughly investigated, its structural relationship to other bioactive benzohydrazides suggests that it may hold potential as a scaffold for the development of novel therapeutic agents. Further research into its biological targets and mechanisms of action is warranted to fully explore its utility in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Trifluoromethoxy)benzohydrazide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b061206#commercial-availability-and-suppliers-of-2-trifluoromethoxy-benzohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com